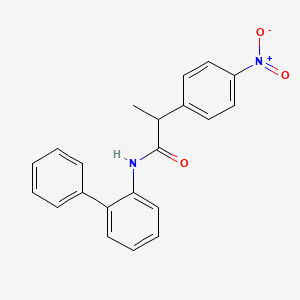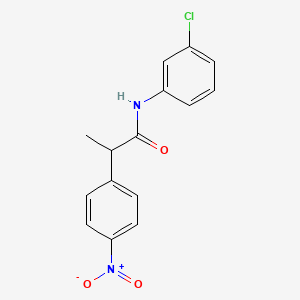![molecular formula C18H26ClNO5 B4074529 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4074529.png)
1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid
描述
1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid is a chemical compound that combines an azepane ring with a phenoxyethyl group, substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with azepane under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions: 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the azepane ring.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated compounds, reduced azepane derivatives.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The phenoxyethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azepane ring may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
相似化合物的比较
1-[2-(4-Chlorophenoxy)ethyl]azepane: Similar structure but lacks the methyl groups, leading to different chemical and biological properties.
1-[2-(3,5-Dimethylphenoxy)ethyl]azepane:
1-[2-(4-Bromo-3,5-dimethylphenoxy)ethyl]azepane: Bromine substitution instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane is unique due to the presence of both chlorine and methyl groups on the phenoxyethyl moiety, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents with the azepane ring makes it a versatile compound for various applications.
属性
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-13-11-15(12-14(2)16(13)17)19-10-9-18-7-5-3-4-6-8-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKUCKGLUIXWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine;oxalic acid](/img/structure/B4074452.png)
![N-[1-(3-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4074455.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4074461.png)
methanone](/img/structure/B4074469.png)
![Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine](/img/structure/B4074471.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4074487.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074506.png)
![1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074508.png)
![1-[3-(2-Bromo-4-chlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074546.png)
